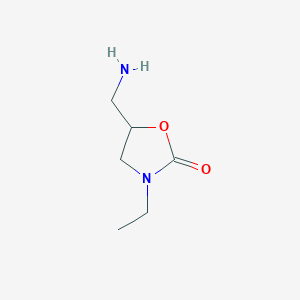
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the pyridazine family and has been studied for its potential use in the treatment of various diseases. In
Scientific Research Applications
Anticancer Activities
Compounds structurally related to 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine have shown promising anticancer activities. For example, certain fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting a potential role in cancer treatment (Hammam et al., 2005). Similarly, derivatives synthesized from 3-cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene were found to possess antimicrobial activities, hinting at the broader bioactive potential of such compounds (Mohareb et al., 2002).
Antimicrobial and Antiviral Activities
Derivatives of this compound have also been investigated for their antimicrobial properties. Notably, new 1,2,4-triazoles starting from isonicotinic acid hydrazide were synthesized and evaluated for their antimicrobial activities, revealing that most compounds exhibited good to moderate activity, indicating the potential for antimicrobial drug development (Bayrak et al., 2009).
Herbicidal and Agricultural Applications
Compounds related to this compound have been explored for agricultural uses as well. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and demonstrated to exhibit herbicidal activities, suggesting potential applications in weed management and crop protection (Xu et al., 2008).
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-14-7-5-12(6-8-14)16-9-10-17(21-20-16)22-11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVSCGLYWHAAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)


![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2634601.png)
![N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2634603.png)
![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)
![1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2634608.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)





![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)
